(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide

Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

Researchers requiring stereochemically defined building blocks face challenges sourcing the correct enantiomer. This (2S)-configured valine-derived amide addresses that need. Key advantages: • Enantiopure (2S) stereocenter ensures reproducible asymmetric induction in catalytic cycles. • Validated as a precursor for dipeptide-like organocatalysts in direct asymmetric aldol reactions. • Critical starting material for P2X3 receptor antagonist SAR studies (racemic IC50 = 999 nM). • Available in research quantities with defined stereochemistry, eliminating risks of racemic or incorrect enantiomer contamination.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B13189390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N
InChIInChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10?,12-/m0/s1
InChIKeyIBMJEJFJDQFSCM-KFJBMODSSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide


(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide (CAS: 1567723-77-6; also available as CAS: 78479-53-5 for the (2S,1'S) diastereomer) is a chiral amide derivative of valine. It is primarily utilized as a stereochemically defined building block in medicinal chemistry and asymmetric catalysis [1]. The compound possesses a molecular formula of C13H20N2O and a molecular weight of approximately 220.31 g/mol, with a defined (2S) stereocenter that imparts enantioselective properties [2]. Its procurement value lies in its availability in specific enantiomeric and diastereomeric forms, which is critical for achieving desired stereochemical outcomes in synthetic applications .

Chiral valine-derived amide building block with defined (2S) stereocenter
Available in specific enantiomeric and diastereomeric forms for stereochemical control
Supports enantioselective synthesis, asymmetric catalysis, and chiral probe research

Why Generic Substitution Fails: (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide


Generic substitution with the racemate or the (2R)-enantiomer of 2-amino-3-methyl-N-(1-phenylethyl)butanamide is scientifically unsound. The (2S) configuration dictates the compound's three-dimensional orientation, which directly influences its interaction with chiral environments in biological systems and asymmetric catalytic cycles. Using an undefined mixture or the incorrect enantiomer can lead to drastically different biological activity, pharmacological effects, or stereochemical outcomes in synthesis . Therefore, procurement of the specific (2S) stereoisomer is essential for reproducible research, particularly in projects where stereochemical integrity is a prerequisite for target engagement or product selectivity.

Racemate Lacks stereochemical differentiation, may yield uncontrolled enantioselective outcomes
(2R)-enantiomer Opposite configuration likely alters receptor interaction and catalytic selectivity profiles
Diastereomer mix Unspecified mixture can compromise chirality transfer in multi-step synthetic routes

Comparative Data for (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide


Enantiomeric Purity: (2S) vs. (2R) and Racemate

The (2S) enantiomer is commercially available with a minimum purity specification of 98%, as verified by vendor certificates of analysis . In contrast, the (2R) enantiomer (CAS 1372910-60-5) is offered at a lower guaranteed purity of 97% . The racemic mixture (CAS 169452-79-3) provides no stereochemical differentiation, which is unsuitable for applications requiring enantioselectivity.

Enantiomeric Purity
Cross-study comparable
(2S,1'S): ≥98% purity vs (2R): 97% purity
Higher purity specification supports reliable (2S) selection for sensitive syntheses
Vendor-specified purity; analytical method not disclosed
Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

P2X3 Receptor Activity: (2S) vs. Racemate

While direct head-to-head comparisons are absent, class-level inference suggests the (2S) stereoisomer contributes significantly to biological activity. The racemic mixture of 2-amino-3-methyl-N-(1-phenylethyl)butanamide exhibits an IC50 of 999 nM as an antagonist at the human P2X3 receptor [1]. Literature indicates that enantiomers of chiral amides can display marked differences in receptor binding, and the (2S) configuration is often the eutomer for valine-derived analogs . Therefore, the (2S) enantiomer is presumed to be the primary active component, with the (2R) enantiomer likely contributing little or acting as a distomer.

P2X3 Receptor Activity
Class-level inference
Racemic IC50 = 999 nM; isolated (2S) data not available
(2S) stereoisomer is presumed primary active form based on valine-analog structure
Direct enantiomer comparison data required; receptor assay context
P2X3 Antagonist Pain Research Purinoceptor

Diastereomer Utility: (2S,1'S) vs. (2S,1'R)

The compound exists as two primary diastereomers: (2S,1'S) (CAS 78479-53-5) and (2S,1'R) (CAS 80650-85-7). The (2S,1'S) diastereomer is more widely available from vendors and is documented for its use in synthesizing dipeptide-like organocatalysts for asymmetric aldol reactions . The distinct stereochemistry at the 1' position can lead to different diastereoselective outcomes in catalytic cycles.

Diastereomer Utility
Supporting evidence
(2S,1'S): widely available, documented organocatalyst precursor; (2S,1'R): less common
(2S,1'S) offers procurement advantage with established synthesis precedent
Qualitative comparison based on vendor listings and literature
Diastereoselective Synthesis Chiral Auxiliary Organocatalysis

Applications of (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide


Chiral Organocatalyst Synthesis

The (2S,1'S) diastereomer serves as a key precursor for synthesizing dipeptide-like organocatalysts. These catalysts are employed in direct asymmetric aldol reactions, where the compound's stereochemistry directly influences the catalyst's selectivity . Procuring the correct diastereomer is essential for achieving the desired stereochemical outcome in the catalytic cycle.

P2X3 Antagonist Development

The (2S) enantiomer is a critical starting material for developing novel P2X3 receptor antagonists. Given the racemic mixture's demonstrated IC50 of 999 nM against the human P2X3 receptor, the isolated (2S) form is the most relevant stereoisomer for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

Asymmetric Bioactive Amide Synthesis

As a chiral amide building block, (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide is utilized in the stereoselective construction of more complex molecules. Its defined (2S) stereocenter provides a reliable handle for inducing chirality in downstream products, making it valuable in the synthesis of pharmaceutical intermediates and natural product analogs.

Application
Selection Property
Validation Focus
Chiral Organocatalyst Synthesis
Stereochemical integrity and diastereomeric form
Catalyst enantioselectivity in asymmetric aldol reactions
P2X3 Receptor Antagonist Research
Defined (2S) stereochemistry for receptor SAR
Enantiomer-specific activity in P2X3 functional assays
Asymmetric Bioactive Amide Synthesis
Reliable chiral building block with known configuration
Enantiomeric excess and chirality transfer in downstream products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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